molecular formula C6H8F6S2 B14212973 1,1-Bis[(trifluoromethyl)sulfanyl]butane CAS No. 825628-51-1

1,1-Bis[(trifluoromethyl)sulfanyl]butane

Cat. No.: B14212973
CAS No.: 825628-51-1
M. Wt: 258.3 g/mol
InChI Key: KCIROMIMVMKDLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Bis[(trifluoromethyl)sulfanyl]butane is an organosulfur compound characterized by the presence of two trifluoromethylsulfanyl groups attached to a butane backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis[(trifluoromethyl)sulfanyl]butane typically involves the reaction of butane with trifluoromethylsulfanyl reagents under controlled conditions. One common method includes the use of trifluoromethylsulfonyl chloride in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction . The reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the reaction and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

1,1-Bis[(trifluoromethyl)sulfanyl]butane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Bis[(trifluoromethyl)sulfanyl]butane is unique due to its dual trifluoromethylsulfanyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and ability to form strong interactions with various molecular targets. Compared to similar compounds, this compound offers improved performance in specific applications, such as enzyme inhibition and the synthesis of sulfur-containing molecules .

Properties

CAS No.

825628-51-1

Molecular Formula

C6H8F6S2

Molecular Weight

258.3 g/mol

IUPAC Name

1,1-bis(trifluoromethylsulfanyl)butane

InChI

InChI=1S/C6H8F6S2/c1-2-3-4(13-5(7,8)9)14-6(10,11)12/h4H,2-3H2,1H3

InChI Key

KCIROMIMVMKDLB-UHFFFAOYSA-N

Canonical SMILES

CCCC(SC(F)(F)F)SC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.